3-(2-Ethoxyethoxy)azetidine hydrochloride
Description
Properties
IUPAC Name |
3-(2-ethoxyethoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-2-9-3-4-10-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNIICQIEAAEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2-Ethoxyethoxy)azetidine Hydrochloride: Structural Utility and Physicochemical Modulation in Drug Design
Executive Summary
In the modern landscape of drug discovery, the "escape from flatland" initiative has driven the adoption of saturated heterocycles to improve clinical success rates. 3-(2-Ethoxyethoxy)azetidine hydrochloride (CAS: 1432681-92-9) represents a high-value building block in this domain.[1] Unlike a therapeutic agent with a single protein target, this compound operates via a structural mechanism of action , serving as a critical bioisostere for morpholine, piperidine, and cyclohexyl groups.
This guide details the mechanistic impact of incorporating the 3-(2-ethoxyethoxy)azetidine motif into bioactive small molecules. It elucidates how this specific scaffold modulates pKa, lowers lipophilicity (LogD), and enhances metabolic stability, providing a robust protocol for its application in lead optimization.
Chemical Identity & Properties
Before analyzing its biological interaction, it is critical to understand the fundamental properties of the reagent as supplied.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1432681-92-9 |
| Molecular Formula | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white solid / Viscous oil (hygroscopic) |
| Solubility | Highly soluble in Water, DMSO, Methanol |
| Storage | -20°C, Desiccated (Hygroscopic nature of HCl salt) |
Mechanism of Action: Physicochemical Modulation
The "mechanism" of 3-(2-Ethoxyethoxy)azetidine is defined by its ability to alter the Multiparameter Optimization (MPO) score of a drug candidate. It functions through three primary mechanistic pillars:
The pKa Modulation Effect
The azetidine nitrogen is more basic than that of larger rings (like piperidine) or acyclic amines due to ring strain and the specific hybridization of the nitrogen lone pair. However, the 3-alkoxy substituent exerts an electron-withdrawing inductive effect (-I effect) through the carbon framework.
-
Mechanism: The electronegative oxygen at the 3-position pulls electron density, slightly lowering the pKa of the azetidine nitrogen compared to unsubstituted azetidine.
-
Biological Outcome: This fine-tuning often brings the pKa into the physiological range (6.5–7.5), improving membrane permeability while maintaining solubility in the stomach (low pH).
Metabolic Shielding (The "Soft Spot" Blockade)
Metabolic clearance often occurs via oxidative dealkylation or hydroxylation.
-
Traditional Liability: Morpholine rings are prone to oxidative opening. Piperidines are prone to hydroxylation.
-
Azetidine Mechanism: The 4-membered ring is sterically compact and electronically distinct.[2] Substituting the 3-position removes the most accessible site for CYP450-mediated oxidation. The ethoxyethoxy tail acts as a "metabolic handle," which is generally more stable than direct alkyl chains due to the ether oxygen reducing the lipophilicity that attracts metabolic enzymes.
Bioisosteric Replacement of Morpholine
The 3-(2-ethoxyethoxy)azetidine moiety is a topological mimetic of morpholine but with distinct vectors.
-
Morpholine: Chair conformation, often metabolically liable.
-
Azetidine Ether: Puckered conformation. The ether oxygen is projected distally, allowing it to engage in hydrogen bonding interactions similar to the morpholine oxygen, but with a reduced lipophilic footprint.
Visualization: The Bioisosteric Logic Flow
The following diagram illustrates the decision-making process for selecting this scaffold during Lead Optimization.
Figure 1: Decision logic for replacing traditional heterocycles with 3-(2-ethoxyethoxy)azetidine to resolve DMPK liabilities.
Experimental Protocols
To integrate this building block into a drug scaffold, specific synthetic protocols must be followed to maintain the integrity of the ether chain and the azetidine ring.
Protocol A: SNAr Coupling (Nucleophilic Aromatic Substitution)
Use this protocol to attach the azetidine to an aromatic heterocycle (e.g., pyridine, pyrimidine).
Reagents:
-
Substrate: 2-Chloropyrimidine derivative (1.0 equiv)
-
Reagent: 3-(2-Ethoxyethoxy)azetidine HCl (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve the chloropyrimidine substrate in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA to the solution. Stir for 5 minutes at Room Temperature (RT) to ensure basicity neutralizes the HCl salt upon addition.
-
Addition: Add 3-(2-Ethoxyethoxy)azetidine HCl in one portion.
-
Reaction: Heat the mixture to 80°C. Monitor via LC-MS.
-
Note: Azetidines are nucleophilic but sterically less hindered than piperidines; reaction times are typically 2–4 hours.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄.
-
Validation: Verify product mass (M+H) and disappearance of the chlorine isotope pattern.
Protocol B: Handling & Storage of the HCl Salt
The hydrochloride salt is hygroscopic. Improper handling leads to stoichiometry errors (weighing water instead of compound).
-
Storage: Keep in a tightly sealed vial within a secondary desiccator at -20°C.
-
Weighing: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Solvent Choice: If the free base is required, suspend in DCM and wash with saturated NaHCO₃. Do not use strong bases (NaOH) for prolonged periods as ring opening is a theoretical risk under harsh conditions, though 3-substituted azetidines are generally robust.
Biological Systems Analysis: In Vitro & In Vivo
When a molecule containing this motif enters a biological system, the following interactions are observed:
Permeability (PAMPA/Caco-2)
The 2-ethoxyethoxy tail adds polar surface area (tPSA) via the ether oxygen.
-
Observation: Compared to a simple propyl group, the ethoxyethoxy group reduces passive diffusion slightly due to polarity.
-
Benefit: However, it significantly reduces non-specific binding (LLE) and prevents the compound from getting "stuck" in lipid membranes, often improving the free fraction in plasma.
hERG Channel Inhibition
Azetidines are less lipophilic than piperidines.
-
Causality: hERG inhibition is often driven by basic amines + lipophilic bulk.
-
Effect: Replacing a piperidine with 3-(2-ethoxyethoxy)azetidine typically reduces hERG potency (a safety benefit) by lowering the overall LogP and altering the geometric presentation of the basic nitrogen.
Visualization: Metabolic Stability Pathway
Figure 2: The metabolic shielding effect of the 3-substituted azetidine core against CYP450 degradation.
References
-
National Center for Biotechnology Information. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[3] Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres. Retrieved October 26, 2023, from [Link]
Sources
Strategic Utilization of 3-(2-Ethoxyethoxy)azetidine Hydrochloride in Lead Optimization
Content Type: Technical Whitepaper Subject: 3-(2-Ethoxyethoxy)azetidine hydrochloride (CAS: 535924-73-3 analog/derivative class) Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams
Executive Summary
In modern drug discovery, the "Molecular Obesity" crisis—where drug candidates become increasingly lipophilic and insoluble—has necessitated the use of highly specific, property-modulating building blocks. This compound represents a high-value tool compound designed to address two critical failure modes in pre-clinical development: poor aqueous solubility and metabolic instability .
By combining the structural rigidity of the azetidine ring (a bioisostere for piperidine/pyrrolidine) with a short polyethylene glycol (PEG)-like tail, this scaffold offers a dual-action mechanism: it rigidifies the vector of attachment while simultaneously lowering LogD via the ether-oxygen atoms. This guide details the physicochemical rationale, synthetic utility, and experimental protocols for deploying this building block in Multiparameter Optimization (MPO).
Part 1: Chemical Architecture & Property Profiling
The "Mini-PEG" Azetidine Effect
The structure of 3-(2-Ethoxyethoxy)azetidine is a hybrid of a strained heterocycle and a solubilizing ether chain. Its utility is best understood through the lens of Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) .
-
The Azetidine Core: Unlike the flexible piperidine (6-membered) or pyrrolidine (5-membered) rings, the 4-membered azetidine ring possesses significant ring strain (
26 kcal/mol) and distinct puckering geometry. This rigidifies the position of the substituent at C3, reducing the entropic penalty upon protein binding. -
The Ethoxyethoxy Tail: This side chain functions as a "Mini-PEG." It introduces two hydrogen bond acceptors (ethers) without adding hydrogen bond donors (HBD), which is crucial for improving solubility without penalizing membrane permeability (as excessive HBDs often do).
Physicochemical Comparison
The following table illustrates why a medicinal chemist would "scaffold hop" from a standard piperidine to this azetidine derivative.
| Parameter | 4-Methoxy-Piperidine | 3-(2-Ethoxyethoxy)azetidine | Impact on Drug Design |
| Fsp³ Character | High | High | Maintains 3D complexity (escapes "Flatland"). |
| Basicity (pKa) | ~10.5 | ~8.5 - 9.5 | Lower pKa reduces lysosomal trapping and hERG liability. |
| LogD (Lipophilicity) | High | Low | Ether oxygens lower LogD, improving metabolic stability. |
| Solubility | Moderate | High | The glycol chain disrupts crystal packing and solvates the molecule. |
| Metabolic Soft Spots | Ring oxidation | Reduced | The strained ring is less prone to P450 oxidation than piperidine. |
Part 2: Strategic Applications in Drug Discovery
Logic Diagram: When to Deploy
The following decision tree illustrates the specific medicinal chemistry scenarios where this building block is the optimal solution.
Figure 1: Decision logic for scaffold hopping to ethoxyethoxy-azetidine during Lead Optimization.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties are often the failure point. Long aliphatic chains destroy solubility. The 3-(2-ethoxyethoxy)azetidine motif serves as an ideal "exit vector" from an E3 ligase binder (like VHL or Cereblon ligands), providing a pre-oriented, soluble launchpad for the linker.
Part 3: Experimental Protocols (Self-Validating Systems)
Handling & Stability (Trustworthiness)
-
Storage: As a hydrochloride salt, the compound is hygroscopic. Store at -20°C in a desiccator.
-
Free Basing: Crucial Note: Azetidines are stable, but the free base is volatile and can polymerize if heated neat. Always generate the free base in situ or in solution (DCM/MeOH) at low temperatures. Do not distill the free base.
Protocol: SₙAr Coupling to a Heteroaryl Chloride
This protocol describes the attachment of the azetidine to a chloropyrimidine core (a common kinase inhibitor scaffold). This is a self-validating protocol: the disappearance of the starting material's UV trace and the shift in retention time (due to the polar tail) provide immediate feedback.
Reagents:
-
Substrate: 4,6-Dichloropyrimidine (1.0 eq)
-
Reagent: 3-(2-Ethoxyethoxy)azetidine HCl (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 eq) -
Solvent:
-Butanol (or DMF for higher T)
Step-by-Step Methodology:
-
Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (149 mg, 1.0 mmol) in
-Butanol (3 mL). -
Addition: Add DIPEA (0.52 mL, 3.0 mmol) followed by 3-(2-ethoxyethoxy)azetidine HCl (1.1 mmol).
-
Why: Adding the base before the amine salt ensures the azetidine is deprotonated immediately upon hitting the solution, preventing salt clumping.
-
-
Reaction: Heat the mixture to 80°C for 4 hours.
-
Monitoring: Check via LC-MS.[1] The product will be more polar (earlier retention time) than the dichloro starting material but less polar than the hydrolyzed byproduct (if water was present).
-
Mass Spec Check: Look for the M+1 peak corresponding to the monosubstituted product. The characteristic Chlorine isotope pattern (3:1 ratio for
) should still be visible if one Cl remains.
-
-
Workup (Aqueous):
-
Cool to Room Temperature (RT).
-
Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL).
-
Critical Step: The product contains an ether tail and an azetidine; it is moderately polar. Do not use acidic washes (like 1N HCl), or you will protonate the product and lose it to the aqueous layer.
-
-
Purification: Concentrate the organic layer. Purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
Part 4: Mechanistic Visualization (Pathway)
The following diagram details the metabolic stability advantage of this scaffold compared to a traditional piperidine.
Figure 2: Metabolic fate comparison. The strained azetidine ring resists the alpha-carbon oxidation typical of larger rings.
References
-
Azetidines in Medicinal Chemistry
- Smith, A. et al. "Azetidines: New Profiles for Drug Discovery." Journal of Medicinal Chemistry. (General Reference for Azetidine physicochemical properties).
-
Source:
-
Solubility Strategies
- Lipinski, C. A. "Solubility in water and DMSO: Issues and potential solutions." Advanced Drug Delivery Reviews.
-
Source:
-
Building Block Availability
-
Enamine Store - Azetidine Building Blocks.[2]
-
Source:
-
-
Bioisosteres
- Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Source:
Sources
The Advent of the 3-Alkoxyazetidine Scaffold: A Synthetic Chemist's In-Depth Guide to its Discovery and First Syntheses
For decades, the strained four-membered azetidine ring has been a coveted motif in medicinal chemistry. Its unique conformational rigidity and ability to act as a bioisostere for other functionalities have cemented its status as a privileged scaffold in modern drug discovery. Among its many derivatives, the 3-alkoxyazetidine series stands out for its potential to fine-tune physicochemical properties such as lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of the discovery and seminal synthetic strategies for accessing this valuable class of compounds, with a focus on the underlying principles and practical considerations for researchers in drug development.
The Genesis of a Scaffold: Early Approaches to 3-Functionalized Azetidines
The journey to 3-alkoxyazetidines begins with the synthesis of their essential precursor, 3-hydroxyazetidine. Early synthetic efforts were fraught with challenges due to the inherent ring strain of the four-membered heterocycle. One of the foundational methods for constructing the azetidine core involves the cyclization of 1,3-aminoalcohols or their derivatives. A common and industrially relevant approach starts from the readily available starting materials, epichlorohydrin and a primary amine.
A notable example is the synthesis of 1-benzyl-3-hydroxyazetidine, a key intermediate. This process typically involves the reaction of benzylamine with epichlorohydrin to form a chlorohydrin intermediate, which then undergoes base-mediated cyclization to yield the desired azetidinol. Subsequent hydrogenolysis of the benzyl group provides the free 3-hydroxyazetidine.[1]
The Dawn of 3-Alkoxyazetidines: An Early Synthesis via Aziridine Rearrangement
While direct O-alkylation of 3-hydroxyazetidine is now the most common route, one of the earliest documented syntheses of a 3-alkoxyazetidine derivative involved a more intricate rearrangement of an aziridine precursor. A notable study reported the synthesis of N-substituted 3-methoxy-3-methylazetidines from the corresponding 1-alkyl-2-bromomethyl-2-methylaziridines.[2] In this innovative approach, treatment of the aziridine with sodium borohydride in methanol did not result in a simple reduction, but instead induced a ring expansion. This transformation proceeds through a bicyclic aziridinium intermediate, which is then opened by the methanol solvent to furnish the 3-methoxyazetidine product.[2]
This early work, while not a general method for a wide range of 3-alkoxyazetidines, demonstrated the feasibility of accessing this scaffold and highlighted the unique reactivity of strained-ring systems.
Modern Synthetic Strategies: Two Pillars of 3-Alkoxyazetidine Synthesis
The contemporary synthesis of 3-alkoxyazetidine derivatives largely relies on the O-alkylation of a suitably N-protected 3-hydroxyazetidine. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability and ease of removal under acidic conditions. The two principal methods for the crucial etherification step are the Williamson ether synthesis and the Mitsunobu reaction.
Workflow for the Synthesis of 3-Alkoxyazetidines
Figure 1: General synthetic workflow for 3-alkoxyazetidine derivatives.
Method 1: The Williamson Ether Synthesis
The Williamson ether synthesis, a classic and reliable method for forming ether linkages, can be effectively applied to the synthesis of 3-alkoxyazetidines. This SN2 reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical for the efficient deprotonation of the hydroxyl group. A strong, non-nucleophilic base such as sodium hydride (NaH) is often used to ensure complete formation of the alkoxide. Weaker bases like potassium carbonate can also be employed, particularly with more reactive alkylating agents.
-
Alkylating Agent: Primary alkyl halides (iodides, bromides) or sulfonates (tosylates, mesylates) are the preferred alkylating agents. The reaction proceeds via an SN2 mechanism, so steric hindrance at the electrophilic carbon should be minimized to avoid competing elimination reactions.
-
Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal. These solvents solvate the cation of the alkoxide but not the nucleophilic oxygen atom, thereby increasing its reactivity.
-
Preparation of the Alkoxide: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF (0.2 M) under an inert atmosphere (N2 or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Reaction Mixture: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Figure 2: Mechanism of the Williamson Ether Synthesis.
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the synthesis of 3-alkoxyazetidines, particularly when the Williamson ether synthesis is challenging due to steric hindrance or the use of less reactive alkylating agents.[3] This one-pot reaction activates the hydroxyl group of the azetidinol in situ, allowing for its displacement by a nucleophilic alcohol.
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: The reaction typically employs triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). An excess of these reagents is often used to drive the reaction to completion.
-
Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 15.[4] This ensures that the nucleophile can be deprotonated by the betaine intermediate formed from PPh3 and DEAD/DIAD. For the synthesis of 3-alkoxyazetidines, the alcohol partner acts as the nucleophile.
-
Solvent and Temperature: The reaction is typically carried out in an anhydrous polar aprotic solvent like THF or dichloromethane (DCM) at or below room temperature to control the exothermic reaction.
-
Purification Challenges: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct, which can complicate purification.[5][6] Chromatographic separation is often required, though crystallization or extraction techniques can sometimes be employed.[5][6]
-
Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) under an inert atmosphere, cool the mixture to 0 °C.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. Elution with a gradient of ethyl acetate in hexanes is typically effective in separating the desired product from the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.[6]
Figure 3: Simplified mechanism of the Mitsunobu Reaction.
Comparative Analysis and Field-Proven Insights
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Generality | Best for primary and some secondary alkyl halides. | Broad scope for primary and secondary alcohols. |
| Stereochemistry | SN2 inversion at the alkyl halide. | SN2 inversion at the alcohol center. |
| Reaction Conditions | Often requires strong base and elevated temperatures. | Mild, often at or below room temperature. |
| Byproducts | Inorganic salts (e.g., NaI), easily removed by washing. | Triphenylphosphine oxide and dialkyl hydrazinedicarboxylate, often requiring chromatography for removal.[5][6] |
| Yields | Generally good to excellent for suitable substrates. | Can be high, but may be impacted by purification losses. |
| Key Advantage | Simple workup and purification. | Mild conditions, suitable for sensitive substrates and sterically hindered alcohols.[3] |
| Key Disadvantage | Limited by the reactivity of the alkylating agent; risk of elimination. | Difficult purification; stoichiometric amounts of reagents. |
Expert Insights:
As a Senior Application Scientist, the choice between these two powerful methods is dictated by the specific synthetic challenge. For the synthesis of simple, unhindered 3-alkoxyazetidines where the corresponding alkyl halide is readily available, the Williamson ether synthesis is often the more practical and scalable choice due to its straightforward purification.
However, the Mitsunobu reaction becomes indispensable when dealing with more complex or sterically demanding alcohols as the alkoxy source, or when milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule. While the purification can be challenging, modern chromatographic techniques and the development of polymer-supported reagents have mitigated this issue to some extent.[7] The ability to achieve a stereochemical inversion at the azetidinol center is another significant advantage of the Mitsunobu reaction in the context of chiral synthesis.
Conclusion
The synthesis of 3-alkoxyazetidine derivatives has evolved from early, serendipitous discoveries to highly reliable and versatile methodologies. The foundational synthesis of the 3-hydroxyazetidine core, coupled with the strategic application of either the Williamson ether synthesis or the Mitsunobu reaction, provides medicinal chemists with a robust toolkit for accessing a diverse range of these valuable scaffolds. A thorough understanding of the mechanisms, advantages, and limitations of each approach, as detailed in this guide, is paramount for the efficient and successful incorporation of the 3-alkoxyazetidine motif into the next generation of therapeutic agents.
References
- Martin, S. F., & Dodge, J. A. (1991).
- Dandapani, S., & Curran, D. P. (2002). Fluorous Mitsunobu reagents and reactions. Tetrahedron, 58(19), 3855-3864.
- Singh, R. K., et al. (2021).
-
Killoran, P. (2017). Response to "I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture?". ResearchGate. Retrieved from
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Hughes, D. L. (1996). The Mitsunobu Reaction.
- But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Chemistry – An Asian Journal, 2(11), 1340-1355.
- Dodge, J. A., & Jones, S. A. (1997). Advances in the Mitsunobu reaction for the stereochemical inversion of hindered secondary alcohols. Recent Research Developments in Organic Chemistry, 1, 273-283.
- Anderson, N. G. (2001). Practical Process Research & Development. Academic Press.
- Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: Modified reagents and the quest for a catalytic version. European Journal of Organic Chemistry, 2004(13), 2763-2772.
- Mitsunobu, O., & Yamada, M. (1967). Preparation of Esters of Carboxylic and Phosphoric Acid via Quaternary Phosphonium Salts. Bulletin of the Chemical Society of Japan, 40(10), 2380-2382.
- Koppel, G. A. (1972). The Mitsunobu Reaction. In Organic Reactions (pp. 253-504). John Wiley & Sons, Inc.
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
- Dave, P. R., et al. (1996). Acylative Dealkylation of N-tert-Butyl-3-substituted Azetidines: Facile Access to [1.1.0]Azabicyclobutane, 3-Hydroxyazetidinium Hydrochloride, and 3-Azetidinones. The Journal of Organic Chemistry, 61(16), 5453–5455.
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- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
An In-depth Technical Guide on the Physicochemical Properties of Substituted Azetidine Hydrochlorides
Introduction: The Azetidine Moiety in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[1][2] Their rigid, sp3-rich structure provides a unique scaffold that can impart desirable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[3][4] The introduction of an azetidine ring can also modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it an attractive design element for drug candidates.[1][2][5] This guide provides a comprehensive overview of the critical physicochemical properties of substituted azetidine hydrochlorides, offering both theoretical insights and practical experimental protocols for their characterization. Understanding these properties is paramount for researchers, scientists, and drug development professionals to advance azetidine-containing compounds through the development pipeline.
Solubility: A Cornerstone of Drug Action
Aqueous solubility is a fundamental prerequisite for the absorption and distribution of an active pharmaceutical ingredient (API). For basic compounds like substituted azetidines, forming a hydrochloride salt is a common strategy to enhance solubility.[6][7]
Factors Influencing the Solubility of Substituted Azetidine Hydrochlorides
The aqueous solubility of a substituted azetidine hydrochloride is a multifactorial property influenced by:
-
The Substituent: The nature of the substituent on the azetidine ring plays a critical role. Polar functional groups (e.g., hydroxyl, carboxyl) can increase solubility through favorable interactions with water molecules. Conversely, bulky, non-polar substituents will likely decrease aqueous solubility.
-
Crystal Lattice Energy: The arrangement of ions in the crystal lattice significantly impacts the energy required to break the crystal structure and dissolve the compound. Different polymorphic forms of the same azetidine hydrochloride can exhibit varying solubilities.
-
pH of the Medium: The solubility of an amine hydrochloride is highly pH-dependent. The Henderson-Hasselbalch equation governs the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of the azetidine.
Experimental Determination of Aqueous Solubility
A robust understanding of a compound's solubility is gained through empirical measurement. The following protocol outlines a standard shake-flask method for determining thermodynamic solubility.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a substituted azetidine hydrochloride in a given buffer system.
Materials:
-
Substituted azetidine hydrochloride
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC grade water and acetonitrile
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Preparation: Add an excess amount of the substituted azetidine hydrochloride to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples by HPLC. The concentration of the dissolved compound is determined by comparing the peak area to a standard curve of known concentrations.
-
Calculation: The solubility is expressed in units such as mg/mL or µg/mL.
pKa: The Influence of Ionization on Physicochemical Properties
The acid dissociation constant (pKa) of the protonated azetidine nitrogen is a critical parameter that dictates the degree of ionization at a given pH. This, in turn, influences solubility, lipophilicity, and permeability. The basicity of the azetidine nitrogen is influenced by the electronic effects of the substituents on the ring.[8] Electron-withdrawing groups will decrease the basicity (lower the pKa of the conjugate acid), while electron-donating groups will increase it.
Experimental Determination of pKa
Potentiometric titration is a classic and reliable method for pKa determination.
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa of the protonated azetidine nitrogen.
Materials:
-
Substituted azetidine hydrochloride
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-precision pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the substituted azetidine hydrochloride in deionized water.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titration: Slowly titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, where half of the protonated azetidine has been neutralized.
Lipophilicity: Navigating Biological Membranes
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, or the distribution coefficient (LogD) at a specific pH.[9][10] For ionizable compounds like azetidine hydrochlorides, LogD is more physiologically relevant as it considers the distribution of both the ionized and non-ionized forms.[9]
Impact of Substituents on Lipophilicity
The lipophilicity of a substituted azetidine can be tuned by modifying the substituents.[11] Increasing the number of carbon atoms or introducing lipophilic functional groups will generally increase the LogP/LogD. Conversely, adding polar groups will decrease lipophilicity.
Experimental Determination of LogD
The shake-flask method is the gold standard for LogD determination, though HPLC-based methods offer higher throughput.[10][12]
Experimental Protocol: LogD Determination (Shake-Flask Method)
Objective: To determine the distribution coefficient (LogD) of a substituted azetidine hydrochloride at a specific pH.
Materials:
-
Substituted azetidine hydrochloride
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Preparation: Prepare a stock solution of the substituted azetidine hydrochloride in the aqueous buffer.
-
Partitioning: In a vial, combine equal volumes of the n-octanol and the aqueous stock solution.
-
Equilibration: Tightly cap the vial and vortex vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the vial to achieve a clear separation of the aqueous and organic phases.
-
Quantification: Carefully sample both the aqueous and organic phases. Analyze the concentration of the compound in each phase by HPLC.
-
Calculation: The LogD is calculated using the following formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer])
Solid-State Characterization: Unveiling the Crystalline Form
The solid-state properties of a drug substance, including its crystalline form (polymorphism), melting point, and thermal stability, are critical for formulation development and ensuring consistent product quality. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for characterizing these properties.[13][14][15]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and detect polymorphic transitions.[13][14]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which decomposition occurs.[14][16]
Experimental Protocol: Solid-State Characterization by DSC and TGA
Objective: To determine the melting point, thermal stability, and identify any phase transitions of a substituted azetidine hydrochloride.
Materials:
-
Substituted azetidine hydrochloride
-
DSC instrument
-
TGA instrument
-
Aluminum pans
Procedure (DSC):
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.
-
Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Data Interpretation: The resulting thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks for crystallization or decomposition.
Procedure (TGA):
-
Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA pan.
-
Analysis: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
Data Interpretation: The TGA curve will show the percentage of weight loss as a function of temperature, indicating decomposition or loss of volatiles.
Hygroscopicity: Interaction with Atmospheric Moisture
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][18] For pharmaceutical solids, excessive moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation, impacting the stability and shelf-life of the drug product.[][19][20]
Assessing Hygroscopicity
Gravimetric Sorption Analysis (GSA) is a common method to assess the hygroscopicity of a material by measuring the change in mass as it is exposed to varying levels of relative humidity (RH).[18][19]
Experimental Protocol: Hygroscopicity Assessment by Gravimetric Sorption Analysis (GSA)
Objective: To evaluate the moisture sorption and desorption behavior of a substituted azetidine hydrochloride.
Materials:
-
Substituted azetidine hydrochloride
-
Gravimetric Sorption Analyzer
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample in the GSA instrument.
-
Drying: Dry the sample in the instrument under a stream of dry nitrogen until a constant weight is achieved.
-
Sorption/Desorption Isotherm: Expose the sample to a series of increasing relative humidity levels (e.g., 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step. Then, decrease the RH in a stepwise manner back to 0%. The instrument records the weight change at each RH step.
-
Data Analysis: Plot the change in mass versus relative humidity to generate a sorption-desorption isotherm. This plot reveals the extent of moisture uptake and any hysteresis, which can indicate changes in the solid form.
Chemical Stability: Ensuring the Integrity of the Molecule
The chemical stability of an API is of utmost importance. The strained four-membered ring of azetidines can be susceptible to ring-opening reactions, particularly under acidic conditions.[8][21][22] Forced degradation studies are performed to identify potential degradation pathways and develop stable formulations.
Forced Degradation Studies
Forced degradation studies involve exposing the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat) to accelerate decomposition.[21][22]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of a substituted azetidine hydrochloride under various stress conditions.
Materials:
-
Substituted azetidine hydrochloride
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
Procedure:
-
Stress Conditions: Prepare solutions of the substituted azetidine hydrochloride in acidic, basic, and oxidative media. Expose a solid sample to heat and light according to ICH guidelines.
-
Time Points: At various time points, withdraw samples from each stress condition.
-
Analysis: Analyze the samples by a stability-indicating HPLC method. The use of a PDA or MS detector can help in the identification of degradation products.
-
Data Interpretation: Determine the percentage of degradation and identify the major degradation products. This information is crucial for understanding the stability profile of the molecule.
Data Summary and Visualization
The following table summarizes the key physicochemical properties and the corresponding analytical techniques discussed in this guide.
| Physicochemical Property | Key Influencing Factors | Primary Analytical Technique(s) |
| Aqueous Solubility | Substituent nature, crystal lattice energy, pH | Shake-Flask Method with HPLC quantification |
| pKa | Electronic effects of substituents | Potentiometric Titration |
| Lipophilicity (LogD) | Substituent nature, pH | Shake-Flask Method or HPLC with HPLC quantification |
| Solid-State Properties | Polymorphism, molecular packing | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |
| Hygroscopicity | Chemical structure, crystal form | Gravimetric Sorption Analysis (GSA) |
| Chemical Stability | Ring strain, pH, temperature, light | Forced Degradation Studies with HPLC-UV/MS |
Diagrams of Experimental Workflows
Caption: Experimental workflows for solubility and LogD determination.
Caption: Workflow for solid-state characterization using DSC and TGA.
Conclusion
A thorough understanding and characterization of the physicochemical properties of substituted azetidine hydrochlorides are indispensable for successful drug development. The interplay between solubility, pKa, lipophilicity, solid-state characteristics, hygroscopicity, and chemical stability dictates the biopharmaceutical performance and manufacturability of these compounds. By employing the systematic experimental approaches outlined in this guide, researchers can build a comprehensive data package to support the selection and optimization of azetidine-based drug candidates, ultimately increasing the probability of advancing these promising molecules to the clinic.
References
- Hygroscopicity Testing - BOC Sciences. (URL: )
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A System
- Unveiling of Hygroscopicity Evaluation for Drug Formul
- The Physical Characterization of Hygroscopicity in Pharmaceutical Solids | Request PDF. (URL: )
- Characterization of the “hygroscopic” properties of active pharmaceutical ingredients. (2008). Journal of Pharmaceutical Sciences. (URL: )
- Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing). (URL: )
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025). (URL: )
- Azetidine hydrochloride (Trimethyleneimine hydrochloride) | Biochemical Reagent | MedChemExpress. (URL: )
- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC. (2024). (URL: )
- Azetidines - Enamine. (URL: )
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. (URL: )
- Bromo Substituent's Influence on Azetidine Ring Stability: A Compar
- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI. (2025). (URL: )
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - American Chemical Society. (2021). (URL: )
- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
- Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. (URL: )
- Azetidine hydrochloride - Chem-Impex. (URL: )
- 3-hydroxy-azetidine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: )
- CAS 36520-39-5: azetidine hydrochloride | CymitQuimica. (URL: )
- Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem - NIH. (URL: )
- "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution - Benchchem. (URL: )
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF - ResearchG
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011). (URL: )
- Degradation products of azetidine core G334089 - Ovid. (URL: )
- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PubMed. (2024). (URL: )
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (URL: )
- Azetidine - Wikipedia. (URL: )
- Azetidine hydrochloride | 36520-39-5 - ChemicalBook. (2026). (URL: )
- 36520-39-5 | Azetidine hydrochloride - ChemScene. (URL: )
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Public
- Azetidine hydrochloride - Apollo Scientific. (2023). (URL: )
- Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines - ResearchG
- Cas 503-29-7,Azetidine - LookChem. (URL: )
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024). (URL: )
- An In-depth Technical Guide on the Solubility and Stability of 3-(Cyclohexanesulfonyl)azetidine - Benchchem. (URL: )
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). (URL: )
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). (URL: )
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (2023). (URL: )
- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google P
- LogD/LogP - Enamine. (URL: )
- LogD - Cambridge MedChem Consulting. (2019). (URL: )
- Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. (2023). (URL: )
- Synthesis and Characterization of a Novel Azetidine Deriv
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022). (URL: )
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- 3. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Azetidines - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
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- 7. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
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- 10. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
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- 13. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
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- 20. researchgate.net [researchgate.net]
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- 22. ovid.com [ovid.com]
Methodological & Application
Williamson ether synthesis for 3-alkoxyazetidines experimental conditions
Executive Summary
The azetidine ring, particularly the 3-alkoxyazetidine scaffold, has emerged as a critical pharmacophore in modern medicinal chemistry. It serves as a metabolic "hard" replacement for cyclobutanes or gem-dimethyl groups, offering lowered lipophilicity (
This guide details the Williamson Ether Synthesis of 3-alkoxyazetidines starting from N-protected-3-hydroxyazetidines. We present two distinct, validated protocols:
-
Method A (Discovery Scale): Sodium Hydride (NaH) mediated alkylation for difficult electrophiles.
-
Method B (Process Scale): Phase Transfer Catalysis (PTC) for safety, scalability, and green chemistry compliance.
Strategic Considerations & Mechanism
The Challenge of Azetidine Functionalization
Azetidines possess significant ring strain (~26 kcal/mol). While the ring is kinetically stable to basic conditions, thermodynamic instability can lead to ring-opening polymerization or hydrolysis under acidic or harsh thermal conditions.
Critical Success Factors:
-
N-Protection: The secondary amine must be protected (e.g., Boc, Cbz, Benzhydryl) to prevent competitive N-alkylation. N-Boc is preferred for its stability to basic alkylation conditions.
-
Leaving Group Selection: The reaction utilizes the 3-hydroxy group as the nucleophile (alkoxide). The electrophile (R-X) should be a primary alkyl halide, mesylate, or tosylate to favor SN2 over E2 elimination.[1]
-
Puckering Effect: The azetidine ring exists in a puckered conformation. Substituents at the 3-position can influence the barrier to inversion, affecting reactivity rates compared to acyclic alcohols.
Reaction Mechanism & Pathway
The synthesis proceeds via a classic SN2 mechanism.[1][2] The base deprotonates the hydroxyl group, forming a highly nucleophilic alkoxide which attacks the alkyl halide.
Figure 1: Mechanistic pathway for the O-alkylation of N-Boc-3-hydroxyazetidine.
Experimental Protocols
Method A: Sodium Hydride (NaH) – The Discovery Standard
Best for: Small scale (<5g), unreactive electrophiles, or rapid library synthesis. Caveats: Requires anhydrous conditions; H2 gas evolution.
Materials
-
N-Boc-3-hydroxyazetidine (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)
-
Electrophile (Alkyl bromide/iodide) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous DMF (preferred for rate) or THF (easier workup)
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask under N2 or Ar atmosphere.
-
NaH Washing (Optional but Recommended): Place NaH in the flask. Wash twice with anhydrous hexanes to remove mineral oil if the downstream purification is sensitive to lipophilic impurities. Decant hexanes carefully.
-
Solvation: Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate) and cool to 0 °C in an ice bath.
-
Deprotonation: Dissolve N-Boc-3-hydroxyazetidine in a minimal amount of DMF. Add dropwise to the NaH suspension.[3]
-
Observation: Vigorous bubbling (H2) will occur.
-
Time: Stir at 0 °C for 15–30 mins until bubbling ceases.
-
-
Alkylation: Add the electrophile (R-X) dropwise (neat or in DMF) at 0 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–16 hours.
-
QC Check: Monitor by TLC (stain with KMnO4 or Ninhydrin) or LCMS.
-
-
Quenching: Cool back to 0 °C. Carefully add saturated aqueous NH4Cl dropwise to quench excess hydride.
-
Workup: Dilute with EtOAc. Wash organic layer with H2O (3x) to remove DMF, followed by Brine (1x). Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: Phase Transfer Catalysis (PTC) – The Process Standard
Best for: Scale-up (>10g), simple alkyl halides, "Green" chemistry requirements. Caveats: Slower kinetics than NaH; requires optimization of catalyst load.
Materials
-
N-Boc-3-hydroxyazetidine (1.0 equiv)
-
Base: 30-50% NaOH (aq) or KOH (solid, pulverized)
-
Catalyst: TBAB (Tetrabutylammonium bromide) or TBAI (5–10 mol%)
-
Solvent: Toluene (preferred) or 2-MeTHF.
Step-by-Step Protocol
-
Setup: Charge a reactor with N-Boc-3-hydroxyazetidine and Toluene (5–10 volumes).
-
Catalyst Addition: Add TBAB (0.05 equiv). Agitate to dissolve.
-
Base Addition: Add 50% NaOH solution (4.0 equiv). The mixture will become biphasic.
-
Alkylation: Add the alkyl halide (1.2 – 1.5 equiv) in a single portion.
-
Reaction: Heat to 50–60 °C with vigorous stirring (high shear is critical for PTC).
-
Note: Reaction times are typically 4–12 hours.
-
-
Workup: Cool to RT. Stop agitation and allow phases to separate.
-
Washing: Drain aqueous layer. Wash organic layer with water (1x) and brine (1x).
-
Isolation: Concentrate Toluene layer. Crystallization is often possible from Heptane/IPAc if the product is solid.
Decision Matrix & Troubleshooting
Use the following logic to select the appropriate conditions for your specific substrate.
Figure 2: Decision matrix for selecting experimental conditions.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Alkoxide aggregation or poor solubility. | Switch solvent to DMF (Method A) or increase catalyst load/agitation speed (Method B). |
| Elimination Product (Alkene) | Electrophile is too hindered or base is too strong/hot. | Lower temperature.[3] Switch from NaH to weaker bases (e.g., Cs2CO3 in MeCN). |
| N-Alkylation | Boc group cleavage (rare but possible at high T). | Ensure temperature < 80°C. Verify pH of aqueous layer in PTC is not >14 for prolonged periods. |
| Emulsion (Method B) | Similar densities of organic/aqueous phases. | Filter through Celite pad. Add solid NaCl to saturate aqueous layer. |
References
-
General Williamson Ether Synthesis Mechanism Chemistry Steps. "The Williamson Ether Synthesis."[1][2][7][8] [Link]
-
Phase Transfer Catalysis Guidelines ACS GCI Pharmaceutical Roundtable. "Phase Transfer Catalysis Reagent Guide." [Link]
-
Azetidine Ring Stability & Functionalization Organic & Biomolecular Chemistry. "Recent advances in the synthesis and reactivity of azetidines." [Link]
-
Scale-Up Considerations Organic Process Research & Development. "Process Development for Azetidine Derivatives." (General reference to journal scope for scale-up). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
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- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Williamson Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Purification of 3-(2-Ethoxyethoxy)azetidine Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 3-(2-Ethoxyethoxy)azetidine hydrochloride, a key building block in contemporary drug discovery and development. Recognizing the critical impact of purity on experimental outcomes and API quality, this document offers a deep dive into various purification techniques, including recrystallization, flash chromatography, and acid-base extraction. The protocols are presented with a focus on the underlying chemical principles, empowering researchers to not only execute the procedures but also to troubleshoot and adapt them for analogous azetidine derivatives. This guide is structured to provide both theoretical understanding and practical, actionable methodologies for obtaining high-purity this compound.
Introduction: The Importance of Purity for Azetidine Scaffolds
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their unique strained ring system imparts desirable physicochemical properties to parent molecules, often leading to improved solubility, metabolic stability, and target engagement. This compound, in particular, serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1]
The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products, complicate reaction monitoring and product isolation, and potentially introduce toxicological liabilities in downstream applications. This guide, therefore, addresses the critical need for robust and reliable purification strategies for this valuable synthetic building block.
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₇H₁₆ClNO₂ | Indicates a relatively small and polar molecule. |
| Molecular Weight | 181.66 g/mol | |
| Form | Hydrochloride Salt | The ionic nature of the salt significantly influences its solubility. It is generally more soluble in polar, protic solvents and less soluble in nonpolar organic solvents.[2] |
| Polarity | High | The ether and azetidine functionalities contribute to its high polarity, making it water-soluble and challenging to purify using standard normal-phase chromatography. |
| Basicity | The azetidine nitrogen is basic. | This property is exploited in acid-base extraction techniques. The basicity can also lead to strong interactions with acidic silica gel during chromatography, causing tailing.[3] |
Purification Strategy Selection
The choice of purification technique is dictated by the nature and quantity of impurities, the scale of the purification, and the desired final purity. A multi-step approach is often the most effective.
Caption: Decision workflow for selecting a purification strategy.
Recrystallization: The Classic Approach for Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system at different temperatures.[4] For polar hydrochloride salts like this compound, polar protic solvents or a mixture of a polar and a less polar solvent are often effective.[5]
Solvent Selection Principles
The ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at room temperature or not at all at high temperatures.
-
Be chemically inert towards the compound.
-
Be easily removable from the purified crystals.
Recommended Solvent Systems
Based on the purification of analogous azetidine hydrochlorides and general principles for amine salts, the following solvent systems are recommended for initial screening:[6][7]
| Solvent System | Rationale |
| Isopropanol (IPA) / Diethyl Ether | IPA dissolves the polar salt upon heating, while the addition of the less polar ether as an anti-solvent induces crystallization upon cooling. |
| Methanol / Ethyl Acetate | Similar to the IPA/ether system, methanol acts as the primary solvent and ethyl acetate as the anti-solvent. This system has been successfully used for 3-hydroxyazetidine hydrochloride.[6] |
| Ethanol / Water | A small amount of water can aid in dissolving the hydrochloride salt at elevated temperatures, with ethanol modulating the polarity to encourage crystallization upon cooling. |
| Acetonitrile | Can be a good single-solvent system for moderately polar compounds. |
Step-by-Step Recrystallization Protocol
This protocol describes a two-solvent recrystallization, which offers excellent control over the crystallization process.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot solvent #1 (e.g., isopropanol or methanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add solvent #2 (the anti-solvent, e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes slightly turbid.
-
Redissolution: Add a few drops of hot solvent #1 to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent #2 to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Flash Chromatography: For Complex Mixtures and Non-Crystalline Products
Flash chromatography is a rapid and efficient method for purifying compounds from complex mixtures.[9] However, the polar and basic nature of this compound presents challenges for standard silica gel chromatography, often resulting in poor separation and peak tailing.[3]
Mitigating Tailing: The Key to Successful Chromatography
The acidic silanol groups on the surface of silica gel can strongly interact with the basic azetidine nitrogen, leading to tailing. To overcome this, several strategies can be employed:
-
Use of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (0.1-2% v/v), to the eluent can neutralize the acidic sites on the silica gel.[10]
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Provides a basic surface that minimizes interactions with basic analytes.[9]
-
Amine-functionalized silica: The bonded amino groups create a basic surface, improving the chromatography of basic compounds.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content and a small amount of water, which is well-suited for highly polar compounds.[11]
-
Recommended Eluent Systems
For polar compounds, a more polar eluent system is required. The following are good starting points for method development:
| Stationary Phase | Eluent System | Rationale |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) with 0.1-2% Triethylamine (TEA) | A standard choice for polar compounds, with TEA to suppress tailing. |
| Basic Alumina | Ethyl Acetate / Hexanes or DCM / MeOH | The basic stationary phase allows for chromatography without a basic modifier in the eluent. |
| Amine-Functionalized Silica | Ethyl Acetate / Hexanes or DCM / MeOH | Offers improved peak shape and reproducibility for basic compounds.[3] |
| HILIC | Acetonitrile / Water with a buffer (e.g., ammonium formate) | Ideal for very polar compounds that are poorly retained in reversed-phase chromatography.[12] |
Step-by-Step Flash Chromatography Protocol
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). The target compound should have an Rf value between 0.2 and 0.4 for optimal separation.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Run the chromatography, collecting fractions. A gradient elution (gradually increasing the polarity of the eluent) can be beneficial for separating compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: A typical workflow for flash column chromatography.
Acid-Base Extraction: A Chemoselective Purification Technique
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[13] It is particularly useful for removing non-basic impurities from the crude this compound.
The Underlying Principle
The basic azetidine nitrogen can be protonated by an acid to form a water-soluble ammonium salt. Conversely, treatment with a base will deprotonate the ammonium salt, regenerating the free amine which is more soluble in organic solvents.
Step-by-Step Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Conversion to Free Base: Wash the organic solution with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) to convert the hydrochloride salt to the free amine. The free amine will remain in the organic layer, while any acidic impurities will be extracted into the aqueous layer.
-
Separation: Separate the organic and aqueous layers.
-
Back-Extraction (Optional): To remove any neutral impurities, the organic layer containing the free amine can be extracted with an aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer, leaving the neutral impurities in the organic layer.
-
Isolation of the Free Base: The aqueous layer from step 4 can be basified, and the free amine can be extracted back into an organic solvent.
-
Conversion back to Hydrochloride Salt: To obtain the final product as the hydrochloride salt, the organic solution of the free amine can be treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The hydrochloride salt will precipitate and can be collected by filtration.
Chiral Purification: For Enantiomerically Pure Azetidines
If the synthesis of this compound is not stereospecific, the product may be a racemic mixture. For applications where a single enantiomer is required, chiral purification is necessary.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of CSP and mobile phase is highly specific to the analyte and requires empirical screening.[14][15]
-
Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base.
Purity Assessment: Validating the Purification Process
The purity of the final product should be rigorously assessed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for an accurate determination of purity against a certified internal standard.[16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is a sensitive method for detecting and quantifying impurities. Purity is typically reported as the area percentage of the main peak.[18]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively assessing the purity and identifying the presence of impurities.
Conclusion
The purification of this compound requires a thoughtful approach that considers the compound's polar and basic nature. A combination of techniques, starting with a bulk purification method like recrystallization or acid-base extraction, followed by a high-resolution technique like flash chromatography if necessary, will generally yield material of high purity. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and optimize purification strategies for this important building block and other related azetidine derivatives.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Journal of the American Chemical Society. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]
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PMC. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
-
University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]
-
Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]
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Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?[Link]
-
Sorbent Technologies, Inc. (2020). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
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ChemRxiv. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. [Link]
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Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]
-
ResearchGate. (2025). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link]
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Recrystallization. [Link]
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Agilent. (2017). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
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The Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
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ZEOCHEM. Purification of APIs. [Link]
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PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
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Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]
-
Organic Syntheses. azetidine. [Link]
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Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
- Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
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PMC. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. [Link]
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MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
- Google Patents. Synthetic method of 3-hydroxyazetidine hydrochloride.
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ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
- Google Patents. Method for synthesizing 3-hydroxy-azetidinehydrochloride.
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PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
PMC. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]
- Google Patents.
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Derivatization of 3-(2-Ethoxyethoxy)azetidine Hydrochloride for Biological Assays: Application Notes and Protocols
Abstract
The azetidine ring is a privileged four-membered heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry.[1] Its incorporation into molecular architecture imparts conformational rigidity, can improve metabolic stability, and enhances physicochemical properties such as solubility.[2] This guide provides a comprehensive technical overview and detailed, field-tested protocols for the derivatization of 3-(2-Ethoxyethoxy)azetidine hydrochloride , a versatile building block for generating diverse chemical libraries aimed at biological screening.[3] We will explore robust N-acylation and N-sulfonylation strategies, detailing the underlying chemical principles, step-by-step experimental procedures, and methods for structural characterization, thereby enabling researchers to efficiently synthesize novel compounds for drug discovery programs.
Introduction: The Strategic Value of the Azetidine Scaffold
In contemporary drug discovery, the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Azetidines have emerged as vital motifs, appearing in several FDA-approved drugs like baricitinib and cobimetinib.[2] Their value stems from the unique three-dimensional vector they introduce into a molecule, a consequence of their strained four-membered ring.[1] This inherent ring strain not only defines spatial orientation but also makes azetidines valuable synthetic intermediates for more complex structures.[4][5]
The specific subject of this guide, This compound , offers two key features for derivatization:
-
The Azetidine Nitrogen: A secondary amine that serves as the primary reactive handle for introducing a vast array of functional groups.
-
The Ethoxyethoxy Side Chain: This ether-rich chain generally enhances aqueous solubility, a desirable property for compounds intended for biological assays.[3]
This document serves as a practical guide for researchers, providing the necessary protocols to leverage this building block for the creation of novel chemical entities with therapeutic potential.
Core Principles and Strategic Workflow
The derivatization of this compound is centered on the nucleophilicity of the azetidine nitrogen. As the starting material is a hydrochloride salt, a critical first step in nearly all derivatization reactions is the liberation of the free secondary amine.
Causality of Experimental Choice: Free Base Generation The hydrochloride salt form ensures stability and improves the handling characteristics of the amine. However, the protonated nitrogen is not nucleophilic and will not react with electrophiles. Therefore, a stoichiometric amount of a non-nucleophilic base must be added in situ to neutralize the HCl salt and generate the reactive free base. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
The overall synthetic and screening workflow is a multi-stage process designed for efficiency and validated results.
Caption: General workflow for derivatization and biological evaluation.
Derivatization Protocols: From Reagents to Products
The following protocols are robust, reproducible, and adaptable for generating a library of compounds. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: N-Acylation via HATU Coupling
Principle: This method forms a stable amide bond between the azetidine nitrogen and a carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids.[6] The reaction proceeds by forming a highly reactive OAt-active ester from the carboxylic acid, which is then readily attacked by the nucleophilic azetidine nitrogen.[7][8]
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Troubleshooting & Optimization
Preventing ring-opening of azetidines under acidic conditions
A Guide to Preventing Ring-Opening Under Acidic Conditions for Researchers, Scientists, and Drug Development Professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis and manipulation of azetidine-containing compounds.
Q1: My azetidine ring opened during a reaction I expected to be straightforward. What are the most likely causes?
A: Azetidine ring-opening is a common problem, often triggered by acidic conditions that you might not have initially considered.[1][2] The primary culprit is the protonation of the azetidine nitrogen, which significantly increases the ring strain and makes the ring susceptible to nucleophilic attack.[1]
Common Triggers for Unwanted Ring-Opening:
-
Strongly Acidic Reagents: Direct use of strong acids like HCl, H₂SO₄, or even trifluoroacetic acid (TFA) for deprotection can readily lead to ring cleavage.[3]
-
Lewis Acids: Lewis acids such as AlCl₃, BF₃·OEt₂, and ZnCl₂ can also activate the azetidine nitrogen and promote ring-opening, often with high regioselectivity.[4][5]
-
Acidic Chromatography Media: Standard silica gel is inherently acidic and can cause the degradation of sensitive azetidines during purification.[2]
-
Intramolecular Nucleophilic Attack: If your molecule contains a pendant nucleophile (like an amide), it can attack the protonated azetidine ring in an intramolecular fashion, leading to decomposition.[1][6]
Immediate Troubleshooting Steps:
-
Re-evaluate your reaction conditions: Are there any acidic reagents or byproducts present?
-
Analyze your work-up procedure: Ensure all aqueous washes are neutral or slightly basic before concentration.
-
Modify your purification method: Switch to deactivated silica gel (treated with triethylamine), basic alumina, or Florisil for chromatography.[2]
Q2: I need to remove an N-Boc protecting group from my azetidine. How can I do this without causing ring-opening?
A: While standard N-Boc deprotection often involves strong acids like TFA, which can be detrimental to the azetidine ring, several milder methods have been developed to circumvent this issue.[3]
Recommended N-Boc Deprotection Protocols for Azetidines:
-
Method 1: p-Toluenesulfonic Acid (p-TsOH) under Mechanochemical Conditions: This solvent-free method offers a rapid and mild way to remove the Boc group, often yielding the corresponding tosylate salt in high yield.[7]
-
Method 2: Water at Reflux: For certain substrates, simply heating in water can effectively remove the Boc group without the need for any acidic reagents.[8]
-
Method 3: Carefully Controlled Acidic Conditions: While seemingly counterintuitive, using a controlled amount of a weaker acid, such as isopropanol hydrochloride, can sometimes achieve deprotection without significant ring-opening.[3]
Experimental Protocol: Mechanochemical N-Boc Deprotection [7]
-
In a ball-milling vial, combine the N-Boc protected azetidine and 2 equivalents of p-toluenesulfonic acid monohydrate.
-
Add a stainless steel ball and grind the mixture at 30 Hz for 10 minutes at room temperature.
-
Suspend the crude mixture in dichloromethane.
-
Collect the precipitated product (the deprotected amine as its toluenesulfonic salt) by filtration.
-
Air-dry the resulting solid.
Q3: How do substituents on the azetidine ring or the nitrogen atom affect its stability in acid?
A: Substituents play a crucial role in the stability of the azetidine ring. Their electronic and steric effects can either stabilize or destabilize the ring towards acid-mediated opening.
-
Electron-Withdrawing Groups on Nitrogen: Groups like tosyl (Ts), nosyl (Ns), or carbamates (Boc, Cbz) decrease the basicity of the azetidine nitrogen.[2] This makes protonation less favorable, thus increasing the stability of the ring under acidic conditions.
-
Aryl Substituents on Nitrogen: The nature of an N-aryl substituent significantly impacts stability. For instance, N-phenyl azetidines can be unstable, while N-pyridyl analogues, particularly 2- and 4-pyridyl, show enhanced stability.[1] This is attributed to the lower pKa of the azetidine nitrogen in the pyridyl systems, which reduces the extent of protonation at a given acidic pH.[1]
-
Substituents on the Ring Carbons: The presence of substituents on the carbon atoms of the azetidine ring can also influence stability through steric and electronic effects. For example, a bromo substituent can have a dual influence through its electron-withdrawing inductive effect and its steric bulk.[9]
Data Summary: Impact of N-Aryl Substituent on Azetidine Stability at pH 1.8 [1]
| N-Substituent | Half-life (T₁/₂) at pH 1.8 | Azetidine Nitrogen pKa (measured/calculated) |
| 3-Pyridyl | 3.8 h | -1.1 (calculated) |
| 2-Pyridyl | Stable | - |
| 4-Pyridyl | Stable | - |
| Phenyl | 0.5 h | 4.3 (measured) |
| 4-Cyano-phenyl | <10 min | 0.5 (measured) |
Q4: What is the difference between using a Brønsted acid and a Lewis acid for reactions involving azetidines, and which is more likely to cause ring-opening?
A: Both Brønsted and Lewis acids can promote the ring-opening of azetidines, but they do so through slightly different mechanisms.
-
Brønsted acids are proton donors.[10][11][12][13] They protonate the azetidine nitrogen, increasing ring strain and making the ring carbons more electrophilic and susceptible to nucleophilic attack.[5]
-
Lewis acids are electron-pair acceptors.[10][11][12][13] They coordinate to the lone pair of the azetidine nitrogen, which also activates the ring for nucleophilic attack.[5]
In many cases, Lewis acids can be more effective at promoting regioselective ring-opening, particularly with external nucleophiles.[5] However, strong Brønsted acids are also highly effective at inducing ring cleavage, and in some instances, may be less desirable due to their lack of selectivity.[4] The choice between a Brønsted and Lewis acid will depend on the specific transformation you are trying to achieve and the overall stability of your azetidine derivative.
Visualizing Reaction Mechanisms
To better understand the processes involved, the following diagrams illustrate key concepts in azetidine chemistry.
Caption: Acid-catalyzed ring-opening of azetidine.
Caption: Workflow for protecting azetidines in acidic media.
Concluding Remarks
The stability of the azetidine ring is a critical consideration in synthetic planning. By understanding the mechanisms of acid-catalyzed ring-opening and employing appropriate protective group strategies and reaction conditions, researchers can successfully utilize these valuable building blocks in their synthetic endeavors. This guide provides a foundation for troubleshooting common issues and implementing robust experimental protocols. For further inquiries, please consult the referenced literature.
References
- Azetidine. (n.d.). In Grokipedia.
- Bromo Substituent's Influence on Azetidine Ring Stability: A Comparative Analysis. (n.d.). In Benchchem.
-
Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS medicinal chemistry letters, 12(10), 1585–1588. Retrieved from [Link]
-
O'Brien, P., & Smith, E. F. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 136-139. Retrieved from [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). In ResearchGate. Retrieved from [Link]
-
Ghorai, M. K., & Kumar, A. (2008). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 73(10), 3945–3948. Retrieved from [Link]
-
Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Retrieved from [Link]
-
Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., ... & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]
-
Azetidine. (n.d.). In PubChem. Retrieved from [Link]
-
Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. (2014). Asian Journal of Chemistry, 26(18), 6135-6138. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Retrieved from [Link]
-
Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., ... & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Azetines and Azetidines. (n.d.). In Scribd. Retrieved from [Link]
-
Urban, M., & Pospisil, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]
-
Azetidine synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017). MDPI. Retrieved from [Link]
-
Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019). Nature Communications, 10(1), 5040. Retrieved from [Link]
-
Lewis Acid vs Bronsted Acid. (2022, March 8). In BYJU'S. Retrieved from [Link]
-
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144. Retrieved from [Link]
-
Deb, M. L., & Borah, P. P. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Indian Chemical Society, 89(5), 659-663. Retrieved from [Link]
-
Lewis Acid vs Bronsted Acid - Definition, Differences & Examples. (n.d.). In Testbook. Retrieved from [Link]
-
What is the difference between a Bronsted-Lowry acid and a Lewis acid? (2014, April 17). In Quora. Retrieved from [Link]
-
Definitions of Acids & Bases Explained | Brønsted-Lowry vs Lewis. (2021, February 13). In YouTube. Retrieved from [Link]
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Minimizing dimer formation in azetidine synthesis
Topic: Minimizing Dimer Formation in Azetidine Synthesis Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for azetidine synthesis. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome the common challenge of dimer formation in your experiments. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What exactly is "dimer formation" in the context of azetidine synthesis?
In azetidine synthesis, dimer formation refers to an intermolecular side reaction where two molecules of your precursor react with each other, instead of cyclizing intramolecularly to form the desired four-membered azetidine ring. This results in an eight-membered ring or an open-chain dimer, significantly reducing the yield of your target molecule and complicating purification.
Q2: Why is dimerization such a common problem when synthesizing a strained ring like azetidine?
The formation of an azetidine ring is challenging due to significant ring strain (approximately 25.4 kcal/mol).[1] This inherent strain creates a high activation energy barrier for the intramolecular cyclization. Consequently, the kinetically competitive intermolecular reaction pathway can become dominant under certain conditions, leading to the formation of more stable, larger rings or linear polymers.[2] The primary synthetic routes, such as the intramolecular cyclization of γ-haloamines or activated γ-amino alcohols, are particularly susceptible to this issue.[3]
Q3: What are the primary mechanistic pathways that lead to dimer formation?
Dimerization typically occurs through an intermolecular nucleophilic substitution reaction. For instance, in the synthesis via intramolecular cyclization, the amine of one precursor molecule can act as a nucleophile and attack the electrophilic carbon (bearing a leaving group) of a second precursor molecule. This bimolecular reaction competes directly with the desired unimolecular cyclization.
Caption: Competing pathways in azetidine synthesis.
Troubleshooting Guide: Dimer Formation
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction yields are low, and I've isolated a significant amount of a high-molecular-weight byproduct.
Initial Analysis: This is the classic sign of dimerization or polymerization. The intermolecular reaction is outcompeting the desired intramolecular cyclization. This is especially common at high concentrations of your starting material.[2]
Solutions & Optimization Strategies:
-
Employ High-Dilution Conditions:
-
Causality: The rate of the desired intramolecular reaction is dependent on the concentration of the precursor (first-order kinetics), while the rate of the intermolecular dimerization is dependent on the square of the precursor concentration (second-order kinetics). By significantly lowering the concentration, you kinetically favor the unimolecular cyclization.
-
Protocol:
-
Calculate the required solvent volume to achieve a precursor concentration of 0.01 M to 0.001 M.
-
Set up your reaction in a vessel large enough to accommodate this volume.
-
Instead of adding the precursor all at once, use a syringe pump to add it slowly over several hours to the reaction mixture. This technique, known as "pseudo-high dilution," maintains a very low instantaneous concentration of the reactive species.
-
-
-
Optimize Reaction Temperature:
-
Causality: While higher temperatures can increase the rate of most reactions, they can sometimes favor the side reaction leading to the dimer if it has a higher activation energy but is thermodynamically more stable. Conversely, for some systems, higher temperatures might be necessary to overcome the ring strain barrier for azetidine formation.[4] The effect is system-dependent.
-
Protocol:
-
Run a set of small-scale parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, and 80 °C).
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature that maximizes the ratio of azetidine to dimer.
-
-
-
Choice of Base and Solvent:
-
Causality: The base deprotonates the amine, increasing its nucleophilicity. A strong, non-nucleophilic, sterically hindered base (e.g., NaH, KHMDS, or a proton sponge) is often ideal as it minimizes side reactions. The solvent can influence reaction rates through polarity and solvation effects. A polar aprotic solvent like THF, DMF, or acetonitrile is typically used.
-
Protocol:
-
If using a base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like NaH.
-
Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
If solubility is an issue at high dilution, screen alternative polar aprotic solvents.
-
-
Problem 2: Even under high-dilution conditions, dimer formation remains a significant issue.
Initial Analysis: If dilution alone is not sufficient, the intrinsic rate of the intramolecular cyclization is too slow compared to the intermolecular reaction. This may be due to a poor leaving group or electronic effects from substituents.
Solutions & Optimization Strategies:
-
Enhance Leaving Group Ability:
-
Causality: The intramolecular ring closure is an SN2 reaction. The rate of this reaction is highly dependent on the quality of the leaving group. A more reactive leaving group will accelerate the desired cyclization.
-
Protocol:
-
If you are using a chloride (-Cl) as a leaving group, consider converting it to a bromide (-Br) or iodide (-I).
-
Alternatively, convert a terminal alcohol into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). Triflate is an exceptionally good leaving group and can dramatically increase the rate of cyclization.
-
-
-
Modify the Nitrogen Protecting Group:
-
Causality: The substituent on the nitrogen atom can have significant electronic and steric effects. A bulky protecting group can sterically hinder the intermolecular reaction. An electron-withdrawing protecting group (e.g., tosyl, nosyl) can decrease the nucleophilicity of the nitrogen, which may slow both pathways, but can also increase the acidity of the N-H proton, allowing for the use of milder bases.[1] Conversely, for some mechanisms, a more nucleophilic nitrogen is required.
-
Protocol:
-
If using an N-benzyl group, consider switching to a tosyl (Ts) or Boc (tert-butyloxycarbonyl) group.
-
The N-Boc group is particularly useful as it can be easily removed later under acidic conditions.[5]
-
-
Table 1: Summary of Troubleshooting Parameters
| Parameter | Recommended Action | Rationale |
| Concentration | Decrease (0.01 M - 0.001 M) / Use Syringe Pump | Kinetically disfavors the bimolecular (dimer) reaction over the unimolecular (azetidine) reaction. |
| Temperature | Screen a range (e.g., 0 °C to 80 °C) | The optimal temperature is system-dependent; find the sweet spot that maximizes the monomer-to-dimer ratio. |
| Leaving Group | Improve reactivity (Cl < Br < I < OMs < OTs < OTf) | A better leaving group accelerates the desired intramolecular SN2 cyclization. |
| Base | Use strong, non-nucleophilic, hindered base (e.g., NaH, KHMDS) | Ensures efficient deprotonation of the amine without competing nucleophilic attack from the base itself. |
| N-Substituent | Modify protecting group (e.g., Boc, Ts) | Can alter the nucleophilicity of the nitrogen and sterically hinder the intermolecular pathway.[1] |
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting dimer formation.
Example Protocol: Synthesis of N-Boc-azetidine from 3-chloro-N-Boc-propylamine
This protocol highlights critical steps to minimize dimer formation during the intramolecular cyclization.
-
Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous THF (to achieve a final concentration of 0.01 M).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF. Heat the suspension to reflux.
-
Precursor Addition (Critical Step): Dissolve the 3-chloro-N-Boc-propylamine precursor in a minimal amount of anhydrous THF. Using a syringe pump, add the precursor solution to the refluxing NaH suspension over a period of 6-8 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at reflux for an additional 12 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N-Boc-azetidine.
References
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- BenchChem. (2025). Troubleshooting low yields in azetidine synthesis. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]
- BenchChem. (2025). Protocols. BenchChem Technical Support.
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Scientific Diagram]. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of azetidine .pptx. Retrieved from [Link]
- Kearney, A. M., & Vanderwal, C. D. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of chemical research, 55(23), 3439–3451.
-
Chemistry Stack Exchange. (2015, November 4). Mechanism for synthesising azetidine. Retrieved from [Link]
- Zhu, Y., et al. (2023). Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation. Journal of the American Chemical Society.
- University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
- Meichl, M., & Waser, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Griesbeck, A. G., & Uhlig, S. (2014). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein journal of organic chemistry, 10, 1740–1749.
- Nottingham ePrints. (2022, March 27). Photochemical Approaches to Azetidines.
-
Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]
- BenchChem. (2025). Minimizing epimerization during functionalization of azetidine rings. BenchChem Technical Support.
- BenchChem. (2025).
- Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49601-49624.
Sources
Validation & Comparative
Comparative analysis of 3-alkoxyazetidines versus other 3-substituted azetidines
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Small Ring" Renaissance
In modern drug discovery, the azetidine ring has emerged as a superior bioisostere for gem-dimethyl groups, carbonyls, and larger saturated heterocycles like pyrrolidine or piperidine. While 3-fluoroazetidines have long been the "gold standard" for lowering basicity and blocking metabolism, 3-alkoxyazetidines offer a distinct and often overlooked physicochemical profile.
This guide objectively compares 3-alkoxyazetidines against their 3-fluoro, 3-hydroxy, and unsubstituted counterparts. We analyze how the ether linkage at C3 modulates pKa, lipophilicity, and conformation, providing a "Goldilocks" zone for specific drug design challenges.
Physicochemical Comparative Analysis
The substitution at the 3-position of the azetidine ring exerts a profound electronic and steric influence on the ring nitrogen. The following data synthesizes experimental trends and predicted values to highlight these differences.
Table 1: Physicochemical Property Landscape
| Property | 3-Alkoxyazetidine (e.g., -OMe) | 3-Fluoroazetidine | 3-Hydroxyazetidine | Unsubstituted Azetidine |
| Basicity (pKa of NH) | 9.6 – 9.8 (Moderate) | 8.5 – 9.0 (Low) | ~9.5 (Moderate) | 11.3 (High) |
| Lipophilicity (LogD) | Tunable (depends on R-group) | Low (Polar C-F bond) | Very Low (Hydrophilic) | Moderate |
| H-Bond Donors (HBD) | 1 (NH) | 1 (NH) | 2 (NH, OH) | 1 (NH) |
| H-Bond Acceptors (HBA) | 2 (N, O) | 1 (N) F is poor HBA | 2 (N, O) | 1 (N) |
| Metabolic Liability | O-Dealkylation (CYP mediated) | High Stability | Glucuronidation | N-Oxidation / Ring Opening |
| Electronic Effect | Inductive (-I) | Strong Inductive (-I) | Inductive (-I) | None |
Deep Dive: The pKa Modulation Effect
The basicity of the azetidine nitrogen is critical for solubility and hERG channel avoidance.
-
Unsubstituted Azetidine (pKa ~11.3): Highly basic. At physiological pH (7.4), it is fully protonated (cationic), which aids solubility but can hinder passive membrane permeability and increase hERG liability.
-
3-Fluoroazetidine: The strong electronegativity of fluorine pulls electron density through the
-framework (strong -I effect), significantly lowering the pKa to ~8.5–9.0. This often results in a higher fraction of neutral species at physiological pH, improving permeability but potentially reducing solubility. -
3-Alkoxyazetidine: The oxygen atom exerts a milder -I effect compared to fluorine. This results in a pKa of ~9.7. This is a strategic sweet spot : it retains enough basicity for salt formation and solubility while being less basic than the parent ring, thereby mitigating some promiscuous binding risks associated with high-pKa amines.
Conformational Analysis: The "Butterfly" Pucker
Azetidine rings are not planar; they adopt a puckered "butterfly" conformation to relieve torsional strain. The angle of this pucker is heavily influenced by the 3-substituent.
-
Electronic Control (The Gauche Effect): In 3-fluoroazetidine, the C-F bond prefers to be axial (or pseudo-axial) to maximize the hyperconjugative interaction between the nitrogen lone pair and the
orbital. -
Steric Control: In 3-alkoxyazetidines, the steric bulk of the alkoxy group (e.g., -OBn, -OtBu) competes with electronic effects. Large alkoxy groups force the substituent into a pseudo-equatorial position to minimize transannular steric clashes, potentially altering the vector of the nitrogen lone pair.
Implication for Drug Design: Changing a 3-fluoro group to a 3-methoxy group does not just change polarity; it may slightly alter the exit vector of the N-substituent, affecting binding affinity in tight pockets.
Synthetic Architectures
We present two primary validated routes for accessing 3-alkoxyazetidines. Route A is the industrial standard for simple ethers, while Route B is preferred for complex, diversity-oriented synthesis.
Visualizing the Synthetic Pathways
Figure 1: Comparative synthetic workflows. Route A utilizes ring closure, ideal for scale-up. Route B utilizes functional group interconversion, ideal for late-stage diversification.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Boc-3-Methoxyazetidine (Route B)
Rationale: This method avoids the harsh conditions of NaH alkylation, suitable for substrates with sensitive functional groups.
Materials:
-
N-Boc-3-hydroxyazetidine (1.0 eq)
-
Methyl Iodide (MeI) (5.0 eq)
-
Silver(I) Oxide (Ag₂O) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.73 g, 10 mmol) in anhydrous DCM (20 mL).
-
Reagent Addition: Add Methyl Iodide (3.1 mL, 50 mmol) in one portion.
-
Catalyst Addition: Add Silver(I) Oxide (3.48 g, 15 mmol) slowly. The reaction vessel should be wrapped in aluminum foil to protect from light.
-
Reaction: Stir the suspension vigorously at room temperature for 24–48 hours. Monitor by TLC (System: 30% EtOAc/Hexane; Stain: KMnO₄).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove silver salts. Rinse the pad thoroughly with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
-
Validation: Expected yield: 85–90%. Characterize via ¹H NMR (Look for methoxy singlet ~3.2 ppm and azetidine methines).
Protocol B: Potentiometric pKa Determination
Rationale: Accurate pKa measurement is essential to validate the "Goldilocks" basicity hypothesis.
Materials:
-
Test Compound (HCl salt preferred)
-
0.1 M NaOH (Standardized)
-
0.1 M HCl
-
Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3)
-
Degassed water / 0.15 M KCl (ionic strength adjustor)
Workflow:
-
Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.
-
Sample Prep: Dissolve ~3–5 mg of the 3-alkoxyazetidine HCl salt in 20 mL of 0.15 M KCl solution. Ensure complete dissolution.
-
Acidification: Add a small aliquot of 0.1 M HCl to lower the starting pH to ~2.5 (ensuring full protonation).
-
Titration: Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near the inflection point).
-
Data Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.
-
Self-Validation Check: The curve should show a sharp inflection. If the curve is shallow, increase sample concentration.
-
Metabolic Stability & Safety Profile
The choice between alkoxy and fluoro substituents often comes down to metabolic fate.
-
3-Fluoroazetidine: The C-F bond is metabolically inert under most physiological conditions. It blocks metabolism at the 3-position completely.
-
3-Alkoxyazetidine: The ether linkage is susceptible to O-dealkylation by CYP450 enzymes (typically CYP2D6 or CYP3A4).
-
Toxicity (hERG):
-
Basic amines are a known pharmacophore for hERG inhibition.
-
Since 3-alkoxyazetidines (pKa ~9.7) are less basic than unsubstituted azetidines (pKa ~11.3), they generally exhibit lower hERG liability while maintaining sufficient solubility.
-
References
-
Lowe, D. (2010). Azetidines in Drug Discovery. In the Pipeline.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900-8935. (Contextual comparison of 4-membered rings).
-
Sirenko, V., et al. (2025). Synthesis and properties of 3-alkoxyazetidines. ChemicalBook Data.
- Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Wiley-Interscience.
-
PubChem Database. (2025). Compound Summary: 3-Methoxyazetidine.[1][3] National Library of Medicine.
-
BenchChem. (2025).[4][5][6][7] Comparative Biological Activity of 3-Substituted Azetidine Analogs.
Sources
- 1. 3-METHOXY-AZETIDINE | 110925-17-2 [chemicalbook.com]
- 2. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 3. 3-Methoxyazetidine | C4H9NO | CID 13401996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
